Tetradecabromo-1,4-diphenoxybenzene
Description
Context within Brominated Flame Retardants and Highly Brominated Organic Compounds
Brominated flame retardants (BFRs) are organobromine compounds that have a fire-inhibiting effect. Tetradecabromo-1,4-diphenoxybenzene falls into the category of additive BFRs, meaning it is physically mixed with the material rather than chemically bound to it. specialchem.comspecialchem.com Its high degree of bromination places it among the most heavily substituted BFRs. ontosight.ai The mechanism of action for BFRs like this compound involves the release of bromine radicals upon heating. ontosight.ai These radicals interfere with the combustion process in the gas phase, effectively quenching the flame. ontosight.ai The high bromine content, approximately 81.8%, is a key factor in its efficacy as a flame retardant. scribd.com
Historical and Contemporary Significance as a Flame Retardant (e.g., SAYTEX 120)
Commercially known as SAYTEX 120, this compound is recognized for its high thermal stability, low blooming characteristics, and good UV resistance. specialchem.comspecialchem.com These properties make it a suitable flame retardant for engineering resins and other systems that require high processing temperatures. specialchem.comspecialchem.com Its applications are diverse, finding use in materials such as nylon, polyethylene (B3416737) terephthalate (B1205515) (PET), polybutylene terephthalate (PBT), and styrenic resins. specialchem.comspecialchem.comscribd.com It has been incorporated into products within the electronics, appliance, and construction industries. albemarle.com
Interactive Table: Physical and Chemical Properties of this compound (SAYTEX 120)
| Property | Value |
| Chemical Formula | C₁₈Br₁₄O₂ nih.gov |
| Molecular Weight | 1366.9 g/mol scribd.com |
| Bromine Content | 81.8% scribd.com |
| Physical Form | Powder scribd.com |
| Melting Range | 382 °C scribd.com |
| Specific Gravity | 3.25 scribd.com |
| CAS Number | 58965-66-5 scribd.com |
Structural Relationship to Other Polybrominated Diphenyl Ethers (PBDEs) and Analogues
While it is a brominated flame retardant, this compound is structurally distinct from the more widely known polybrominated diphenyl ethers (PBDEs). The core structure of a PBDE consists of two phenyl rings linked by a single ether oxygen atom. In contrast, this compound, also referred to as a brominated polyphenyl ether, has a more complex backbone. nih.gov Its structure is characterized by a central benzene (B151609) ring linked to two phenoxy groups, resulting in two ether linkages. ontosight.ainih.gov This larger, more complex, and highly brominated structure gives it a significantly higher molecular weight compared to many PBDEs. scribd.com It is sometimes considered an alternative to other flame retardants like Saytex 102E, which is decabromodiphenyl ether, a well-known PBDE. hmroyal.com
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18Br14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUHIAWWDYGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18Br14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047507 | |
| Record name | Perbromo-1,4-diphenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58965-66-5 | |
| Record name | 1,2,4,5-Tetrabromo-3,6-bis(2,3,4,5,6-pentabromophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58965-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetradecabromo-1,4-diphenoxybenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058965665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-bis(2,3,4,5,6-pentabromophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perbromo-1,4-diphenoxybenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetrabromo-3,6-bis(pentabromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.914 | |
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| Record name | TETRADECABROMO-1,4-DIPHENOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O8X25I9YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Transformation and Degradation Mechanisms of Tetradecabromo 1,4 Diphenoxybenzene
Photolytic Degradation Pathways
Studies have shown that TeDB-DiPhOBz is unstable under light conditions, leading to the formation of various degradation products. researchgate.net
Kinetics and Mechanisms under UV and Natural Sunlight Irradiation
The photolytic degradation of TeDB-DiPhOBz has been observed under both artificial UV irradiation and natural sunlight. researchgate.netaccustandard.com The degradation process generally follows pseudo-first-order kinetics and proceeds through sequential debromination patterns. researchgate.net Research has demonstrated that irradiating TeDB-DiPhOBz in solution with natural sunlight or UV light leads to its breakdown. nih.govacs.orgacs.org For instance, after 21 days of exposure to natural sunlight, TeDB-DiPhOBz undergoes significant degradation. researchgate.net This photolytic instability is a key factor in its environmental transformation. researchgate.net
Sequential Debromination Processes and Product Identification
The primary mechanism of TeDB-DiPhOBz photolysis is sequential debromination, where bromine atoms are progressively lost from the molecule. researchgate.net This process results in the formation of a complex mixture of lower-brominated congeners. nih.govacs.orgacs.org Analytical methods, such as high-performance liquid chromatography coupled with mass spectrometry, have been developed to identify and quantify these breakdown by-products. nih.gov Studies have successfully identified various polybrominated diphenoxybenzenes (PB-DiPhOBzs) with fewer bromine atoms than the parent compound. nih.govnih.gov
Formation of Lower Brominated Polybrominated Diphenoxybenzenes (PB-DiPhOBzs)
Exposure of TeDB-DiPhOBz to sunlight or UV radiation results in the formation of a range of lower brominated PB-DiPhOBzs. nih.govnih.gov In one study, solutions of TeDB-DiPhOBz were irradiated to create mixtures dominated by specific groups of congeners. nih.govacs.orgacs.org For example, photolytic degradation can generate products such as Br₈- to Br₁₁-PB-DiPhOBz congeners, as well as those with even fewer bromine atoms like Br₅₋₈- and Br₄₋₆-PB-DiPhOBzs. nih.govacs.orgacs.org
The table below illustrates the generation of lower brominated PB-DiPhOBzs from TeDB-DiPhOBz through photolysis, as characterized in a key study.
Table 1: Photolytically Generated PB-DiPhOBz Solutions from TeDB-DiPhOBz
| Solution ID | Irradiation Condition | Dominant Congeners |
|---|---|---|
| Solution 1 | Unirradiated Parent Compound | TeDB-DiPhOBz |
| Solution 2 | Irradiated | Br₈₋₁₁-PB-DiPhOBzs |
| Solution 3 | Irradiated | Br₅₋₈-PB-DiPhOBzs |
| Solution 4 | Irradiated | Br₄₋₆-PB-DiPhOBzs |
Data sourced from a study where TeDB-DiPhOBz was irradiated with natural sunlight or UV light to prepare solutions of its breakdown products. nih.govacs.orgacs.org
Generation of Polybenzofuran Congeners via Photoreactions
In addition to debromination, photoreactions of TeDB-DiPhOBz can lead to intramolecular cyclization, forming different classes of compounds. Research has detected the formation of two polybrominated hydroxylated metabolites that possess polybenzofuran structures following the incubation of TeDB-DiPhOBz's photolytic products. nih.govacs.org
Biotransformation Processes and Metabolite Formation
The biotransformation of TeDB-DiPhOBz and its photoproducts has been investigated through in vitro studies, revealing species-specific metabolic pathways.
In Vitro Biotransformation Studies using Hepatic Microsomal Assays (e.g., Herring Gull, Rat)
In vitro studies using liver microsomal assays from wild herring gulls (Larus argentatus) and Wistar-Han rats have been conducted to assess the metabolic fate of TeDB-DiPhOBz and its photolytically-formed PB-DiPhOBzs. nih.govacs.orgacs.org
When the parent TeDB-DiPhOBz was incubated for 90 minutes in either herring gull or rat liver microsomal assays, no significant depletion of the compound was observed, suggesting that the parent compound is metabolized very slowly in vitro. nih.govacs.orgfishersci.com
However, when the lower brominated photoproducts (specifically, solutions dominated by Br₅₋₈- and Br₄₋₆-PB-DiPhOBzs) were incubated with the microsomes, hydroxylated metabolites (OH-PB-DiPhOBzs) were detected. nih.govacs.org The formation of these metabolites showed clear species-specific differences between the herring gull and rat assays. nih.govacs.org These findings indicate that while TeDB-DiPhOBz itself is resistant to metabolism, its lower-brominated degradation products can be further transformed by hepatic enzymes. nih.gov These hydroxylated metabolites are considered likely precursors to the methoxylated polybrominated diphenoxybenzenes (MeO-PB-DiPhOBzs) found in Great Lakes herring gulls. nih.govacs.org
Table 2: Summary of In Vitro Metabolism of TeDB-DiPhOBz and its Photoproducts
| Test Substance | Microsomal System | Observation |
|---|---|---|
| TeDB-DiPhOBz (Parent Compound) | Herring Gull Liver, Rat Liver | No significant depletion after 90 min incubation. nih.govacs.orgfishersci.com |
| Br₅₋₈-PB-DiPhOBzs (Photoproducts) | Herring Gull Liver, Rat Liver | Formation of OH-PB-DiPhOBz metabolites detected. nih.govacs.org |
Hydroxylation and Debromination as Principal Metabolic Reactions
The metabolic transformation of TeDB-DiPhOBz primarily involves hydroxylation and debromination, particularly of its lower-brominated photolytic breakdown products. In vitro studies using rat and herring gull liver microsomes have shown that the parent TeDB-DiPhOBz compound is metabolized very slowly. nih.govacs.org After a 90-minute incubation period, no significant depletion of TeDB-DiPhOBz was observed in these microsomal assays. nih.gov
However, when these biological systems are exposed to the photolytically degraded forms of TeDB-DiPhOBz, specifically polybrominated diphenoxybenzenes (PB-DiPhOBzs) with fewer bromine atoms (ranging from Br4 to Br11), metabolic activity is more apparent. nih.gov The primary reactions observed are the hydroxylation of these debrominated products, leading to the formation of hydroxylated polybrominated diphenoxybenzenes (OH-PB-DiPhOBzs). nih.govacs.org This suggests that while the fully brominated parent compound is highly resistant to metabolic alteration, environmental degradation via processes like photolysis creates intermediates that are more susceptible to biological transformation. researchgate.net The process of sequential debromination under environmental conditions can produce a range of products with four to thirteen bromine atoms. researchgate.net
Identification and Characterization of Methoxylated Polybrominated Diphenoxybenzenes (MeO-PBDPBs) as Metabolites
Methoxylated polybrominated diphenoxybenzenes (MeO-PBDPBs) have been identified as environmental contaminants and are hypothesized to be metabolic products derived from TeDB-DiPhOBz. nih.govresearchgate.net Specifically, the hydroxylated metabolites (OH-PB-DiPhOBzs) formed from the breakdown products of TeDB-DiPhOBz are considered likely precursors to the MeO-PBDPBs found in wildlife, such as in the eggs of herring gulls in the Great Lakes region. nih.govnih.gov
The transformation pathway is believed to occur as follows: TeDB-DiPhOBz undergoes photolytic debromination in the environment, creating various PB-DiPhOBz congeners. These congeners are then metabolized in organisms via hydroxylation to form OH-PB-DiPhOBzs. Subsequent O-methylation of these hydroxylated metabolites results in the formation of MeO-PBDPBs. While TeDB-DiPhOBz and its breakdown products were not detected in sediment samples from certain sites in the Great Lakes, the presence of MeO-PBDPBs in local biota supports this metabolic pathway. nih.gov
An analytical method has been developed for the extraction and analysis of PB-DiPhOBzs (from Br14 to Br0) and MeO-PB-DiPhOBzs in sediment, utilizing high-performance liquid chromatography coupled with atmospheric pressure photoionization-quadrupole time-of-flight-mass spectrometry (HPLC–APPI(−)-QTOF-MS). nih.gov
Comparative Metabolism Studies Across Biological Systems
Comparative in vitro studies have revealed species-specific differences in the metabolism of TeDB-DiPhOBz's photolytic byproducts. Research using liver microsomal assays from herring gulls (Larus argentatus) and Wistar-Han rats demonstrated clear differences in the formation of hydroxylated metabolites (OH-PB-DiPhOBzs). nih.govacs.org
When exposed to a mixture of pentabromo- to octabromo-diphenoxybenzenes (Br₅₋₈-PB-DiPhOBzs) and tetrabromo- to hexabromo-diphenoxybenzenes (Br₄₋₆-PB-DiPhOBzs), both gull and rat microsomes produced detectable levels of OH-PB-DiPhOBz metabolites. nih.gov The study also identified two polybrominated hydroxylated metabolites possessing polybenzofuran structures, indicating that complex structural transformations can occur during metabolism. nih.gov These findings underscore that the metabolic fate of these compounds can vary significantly between different classes of animals, such as birds and mammals, which has implications for species-specific bioaccumulation and risk assessment.
Table 1: Summary of Comparative In Vitro Metabolism
| Biological System | Substrate | Key Findings | Reference |
|---|---|---|---|
| Herring Gull Liver Microsomes | Photolytic products of TeDB-DiPhOBz (Br₄₋₁₁-PB-DiPhOBzs) | Formation of OH-PB-DiPhOBz metabolites; Species-specific differences observed compared to rats. | nih.gov |
Other Abiotic and Biotic Degradation Considerations
Beyond direct metabolism in higher organisms, other environmental processes contribute to the transformation of TeDB-DiPhOBz.
Microbial Degradation Pathways
Flame retardant additives like TeDB-DiPhOBz may be subject to degradation by microorganisms under certain environmental conditions. researchgate.net This microbial action can lead to the formation of an array of breakdown products. researchgate.net Similar to photolysis, microbial degradation could result in sequential debromination, producing intermediates with lower molecular weights and potentially greater bioavailability and bioaccumulation potential. researchgate.net While specific microbial pathways for TeDB-DiPhOBz have not been extensively detailed in the provided literature, the degradation of other persistent halogenated compounds by environmental microbes is a well-established phenomenon, suggesting a potential role for this pathway in the environmental fate of TeDB-DiPhOBz.
Electrochemical Simulation of Environmental Transformation
Electrochemical simulation methods are valuable tools for studying the transformation of organic contaminants. acs.org Techniques like cyclic voltammetry can be used to investigate reduction-oxidation processes that mimic environmental degradation. chemrxiv.org For instance, studies on the electrochemical reduction of dioxygen in the presence of hydroquinone (B1673460) have used digital simulations to clarify complex reaction kinetics, including proton-coupled electron transfer. chemrxiv.org Although specific electrochemical studies on TeDB-DiPhOBz were not found, these simulation approaches represent a viable method for investigating its potential transformation pathways, such as reductive debromination, under various environmental redox conditions.
Fenton-Based Oxidative Degradation Processes
Fenton and Fenton-like processes are advanced oxidation technologies that generate highly reactive hydroxyl radicals (·OH) to degrade persistent organic pollutants. Photocatalytic degradation studies on other complex organic molecules, such as tetracycline, have shown that ·OH is often the main active species responsible for their breakdown. mdpi.com In these systems, a catalyst, often a semiconductor material, generates electron-hole pairs under light irradiation, which then react with water or oxygen to produce reactive oxygen species, including ·OH. mdpi.com While direct studies of Fenton-based degradation of TeDB-DiPhOBz are not detailed, this process represents a potentially effective abiotic degradation pathway for this highly brominated and persistent compound in engineered treatment systems or under specific environmental conditions where the necessary reactants (e.g., iron ions and hydrogen peroxide) are present.
Computational and Advanced Spectroscopic Characterization in Research
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Advanced spectroscopic methods are indispensable for the detailed structural analysis of TDB-DPB and its complex transformation products. These techniques provide the high resolution and sensitivity needed to identify compounds in intricate environmental and biological matrices.
Mass Spectrometry (LC-HRMS, GC-MS, ECNI, EI-MS) for Transformation Product Identification
Mass spectrometry, coupled with chromatographic separation, is a cornerstone for identifying the transformation products of TDB-DPB. The choice of ionization and detection methods is tailored to the specific properties of the analytes.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): The analysis of TDB-DPB and its photolytic degradation byproducts has been successfully achieved using high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) and a quadrupole time-of-flight (QTOF) mass spectrometer. nih.gov This LC-HRMS approach is particularly suited for polar and thermally labile transformation products that are not amenable to gas chromatography. The high mass accuracy of TOF-MS allows for the determination of elemental compositions of unknown transformation products, facilitating their identification. A study focusing on sediment samples developed a method for the extraction and analysis of TDB-DPB and its lower brominated polybrominated-diphenoxybenzenes (PB-DiPhOBzs), demonstrating the capability of this technique for environmental monitoring. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While specific studies on the GC-MS analysis of TDB-DPB transformation products are limited, GC-MS is a standard technique for the analysis of various brominated flame retardants (BFRs). For less polar and more volatile transformation products of TDB-DPB, GC-MS would be a viable analytical tool. Electron ionization (EI) is a common ionization technique used in GC-MS, which can provide valuable structural information through characteristic fragmentation patterns.
Electron Capture Negative Ionization (ECNI): ECNI is a highly sensitive ionization technique for electrophilic compounds like polybrominated compounds. In the context of BFR analysis, GC-ECNI-MS is frequently used due to its high selectivity and low detection limits for these substances. Although direct studies on TDB-DPB are not prevalent, the principles of ECNI suggest it would be a powerful tool for detecting and quantifying trace levels of TDB-DPB and its brominated transformation products. The high number of bromine atoms in TDB-DPB would lead to a strong response in ECNI mode.
Table 1: Mass Spectrometry Techniques for TDB-DPB Transformation Product Identification This table is interactive. Click on the headers to sort.
| Technique | Ionization Method | Typical Analytes | Key Advantages |
|---|---|---|---|
| LC-HRMS | APPI | Polar and thermally labile transformation products (e.g., hydroxylated or carboxylated derivatives) | High mass accuracy for elemental composition determination of unknowns. |
| GC-MS | EI | Volatile and thermally stable transformation products | Provides characteristic fragmentation patterns for structural elucidation. |
| GC-ECNI-MS | ECNI | Trace levels of brominated transformation products | High sensitivity and selectivity for electrophilic compounds like PB-DiPhOBzs. |
| EI-MS | EI | Pure standards and isolated transformation products | Detailed fragmentation information for structural confirmation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer and Metabolite Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules in solution. While specific NMR studies on TDB-DPB conformers and metabolites are not widely published, the principles of NMR spectroscopy are fundamental to the characterization of such complex molecules.
In the context of TDB-DPB, ¹H and ¹³C NMR would be essential for confirming the structure of synthesized standards and for identifying the positions of bromine atoms on the aromatic rings. For any potential metabolites formed through biotransformation, such as hydroxylated derivatives, NMR would be crucial for determining the exact position of the hydroxyl group on the aromatic rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in piecing together the complete chemical structure of novel transformation products.
Due to the complexity and potential for hindered rotation around the ether linkages, TDB-DPB may exist in different conformational states. Variable-temperature NMR studies could provide insights into the dynamics of these conformational changes and the energy barriers between different conformers.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides a powerful complement to experimental studies by offering insights into the intrinsic properties of molecules and the mechanisms of their reactions. For TDB-DPB, computational methods can be used to predict its reactivity, degradation pathways, and the properties of its transformation products.
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Photodegradation Relationships (QSPR)
While specific QSRR and QSPR models for TDB-DPB have not been reported, such models are valuable tools for predicting the reactivity and degradation rates of classes of related compounds. For instance, QSPR studies have been conducted on the photodegradation of polybrominated diphenyl ethers (PBDEs), a class of compounds structurally related to TDB-DPB. These studies establish mathematical relationships between the chemical structure (represented by molecular descriptors) and the rate of photodegradation. Such models could potentially be developed for TDB-DPB and its derivatives to predict their environmental persistence.
Molecular Descriptors Correlating with Reactivity and Transformation Pathways (e.g., energy gap, partial charge, LUMO density)
Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. In computational studies of related brominated flame retardants, several descriptors have been shown to correlate with reactivity and transformation pathways.
Energy Gap (HOMO-LUMO gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity of a molecule. A smaller energy gap generally suggests higher reactivity.
Partial Charge: The distribution of partial charges on the atoms within a molecule can indicate sites susceptible to nucleophilic or electrophilic attack. For TDB-DPB, the partial charges on the carbon and bromine atoms would influence its susceptibility to reductive debromination.
LUMO Density: The distribution of the LUMO can indicate the most likely sites for electron attachment. In the context of reductive debromination, the regions of high LUMO density on the C-Br bonds would be the most probable sites for initial electron capture, leading to bond cleavage.
Table 2: Key Molecular Descriptors and Their Significance in Reactivity Studies This table is interactive. Click on the headers to sort.
| Molecular Descriptor | Significance | Relevance to TDB-DPB |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and stability. | A smaller gap may suggest a higher susceptibility to degradation. |
| Partial Atomic Charges | Identifies electrophilic and nucleophilic sites. | Predicts susceptibility of C-Br bonds to reductive cleavage. |
| LUMO Density Distribution | Indicates sites for electron attachment. | Helps in predicting the initial steps of reductive debromination. |
Computational Modeling of Debromination Mechanisms
Computational modeling, particularly using density functional theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. While specific computational studies on the debromination of TDB-DPB are lacking, research on the reductive debromination of PBDEs provides a framework for how such studies could be approached.
Theoretical calculations can be used to model the step-by-step process of debromination, including the initial electron transfer to the molecule, the cleavage of the carbon-bromine bond, and the subsequent fate of the resulting radical species. By calculating the energy barriers for different potential debromination pathways, researchers can predict the most likely transformation products. For TDB-DPB, computational modeling could help to determine which of the fourteen bromine atoms are most susceptible to removal under different environmental conditions, thus predicting the initial steps of its degradation.
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction
Electronic Structure Analysis
The electronic structure of a molecule, as described by DFT, is fundamental to understanding its chemical properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor (nucleophile). Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying the molecule's ability to act as an electron acceptor (electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a molecule like Tetradecabromo-1,4-diphenoxybenzene, which is designed to be stable under normal conditions but reactive at high temperatures (as a flame retardant), understanding its HOMO-LUMO gap is of particular interest.
Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more nuanced understanding of a molecule's behavior in chemical reactions.
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = χ² / (2η).
These descriptors, when calculated for this compound, would offer valuable predictions about its reactivity. For instance, a high electrophilicity index would suggest that the molecule is a strong electron acceptor.
Molecular Electrostatic Potential (MEP)
Detailed Research Findings
While specific experimental or calculated data tables for this compound are not available in the public domain, the following table illustrates the type of data that would be generated from a DFT study. The values presented are hypothetical and for illustrative purposes only, based on typical ranges observed for similar halogenated aromatic compounds.
Hypothetical DFT-Calculated Properties of this compound
| Parameter | Hypothetical Value | Unit | Significance |
|---|---|---|---|
| EHOMO | -7.5 | eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 6.3 | eV | Indicates high kinetic stability |
| Ionization Potential (I) | 7.5 | eV | Energy to remove an electron |
| Electron Affinity (A) | 1.2 | eV | Energy gained by accepting an electron |
| Electronegativity (χ) | 4.35 | eV | Ability to attract electrons |
| Chemical Hardness (η) | 3.15 | eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.317 | eV⁻¹ | Measure of polarizability and reactivity |
Table of Compound Names
| Compound Name |
|---|
| This compound |
Environmental Research Perspectives on Tetradecabromo 1,4 Diphenoxybenzene and Its Transformation Products
Occurrence and Distribution of TeDB-DiPhOBz and its Abiotic/Biotic Transformation Products in Environmental Compartments
Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is a heavily brominated flame retardant. While the parent compound itself has been the subject of limited environmental monitoring, research has increasingly focused on its transformation products, which appear to be more mobile and bioavailable.
Studies in the Laurentian Great Lakes of North America have provided significant insights into the environmental presence of TeDB-DiPhOBz derivatives. One study analyzing surficial sediment from Saginaw Bay, Lake Huron, and Lake Erie did not detect TeDB-DiPhOBz or its immediate, lower-brominated breakdown products (polybrominated-diphenoxybenzenes or PB-DiPhOBzs). This suggests that sediments in these specific areas may not be a primary sink for these particular compounds. nih.govnih.gov
However, the absence in sediment does not signify an absence from the ecosystem. TeDB-DiPhOBz is known to undergo photolytic degradation, breaking down into less brominated PB-DiPhOBzs under the influence of sunlight. nih.gov These products can then undergo further biotic transformation. Research has shown that methoxylated polybrominated diphenoxybenzenes (MeO-PBDPBs), which are hypothesized to be metabolites of TeDB-DiPhOBz photoproducts, have been identified in herring gull eggs from the Great Lakes. tandfonline.com This indicates a pathway where TeDB-DiPhOBz degrades in the environment, and its byproducts are then ingested by wildlife, metabolized, and accumulated.
Temporal trend studies of MeO-PBDPBs in herring gull eggs from various Great Lakes colonies between 1982 and 2010 revealed widespread contamination. nih.gov Concentrations of ∑MeO-PBDPB were particularly high in eggs from the Channel-Shelter Island colony in Lake Huron, suggesting a nearby point source of contamination. In these eggs, concentrations were as high as 31 ng/g wet weight in the initial years of the study, peaked in the late 1990s, and then showed a general decline by 2010. nih.gov In contrast, concentrations in eggs from other colonies in Lakes Erie, Ontario, and Michigan generally showed an increasing trend over the same period. nih.gov
Table 1: Temporal Trends of ∑MeO-PBDPB Concentrations in Herring Gull Eggs from the Great Lakes (1982-2010) This table is interactive. Click on the headers to sort the data.
| Colony Location (Lake) | Initial Concentration (ng/g ww) | Peak Period | General Trend |
|---|---|---|---|
| Channel-Shelter Island (Huron) | 31 | Late 1990s | Initial increase, then decline |
| Fighting Island (Erie) | Lower | Generally increasing | |
| Toronto Harbour (Ontario) | Lower | Generally increasing | |
| Big Sister Island (Michigan) | Lower | Generally increasing |
Data sourced from a 2012 study on MeO-PBDPBs in Great Lakes herring gull eggs. nih.gov
The biotic transformation of TeDB-DiPhOBz's photolytic products has been investigated through in vitro laboratory studies. When exposed to liver microsomes from herring gulls and rats, the parent TeDB-DiPhOBz showed slow metabolism. tandfonline.com However, its less-brominated photolytic products were metabolized into hydroxylated polybrominated diphenoxybenzenes (OH-PB-DiPhOBzs). tandfonline.com This provides a plausible metabolic link between the environmental degradation products of TeDB-DiPhOBz and the MeO-PBDPBs observed in wildlife, as OH-PB-DiPhOBzs are likely precursors to the methoxylated compounds.
Environmental Fate Modeling and Predictive Assessments for Brominated Organic Compounds
Predicting the environmental fate of brominated flame retardants (BFRs) like TeDB-DiPhOBz is crucial for assessing their potential risks. Given the vast number of chemical substances and the limited availability of empirical data for each, environmental fate modeling and predictive assessments have become indispensable tools.
Quantitative Structure-Activity Relationship (QSAR) models are a key predictive tool. QSARs use the molecular structure of a chemical to predict its physicochemical properties and, consequently, its environmental behavior and toxicity. nih.govnih.govnih.gov For BFRs, QSAR models have been developed to predict various endpoints related to their environmental fate and endocrine-disrupting activity. nih.govnih.gov These models can help fill data gaps for emerging contaminants where experimental data is scarce. nih.gov
Aquatic mesocosm studies offer a bridge between controlled laboratory experiments and complex natural ecosystems. In one such study, the behavior of three novel BFRs was assessed. nih.govscite.ai The results showed that the compounds partitioned between the particulate and sediment phases and were environmentally persistent. The median dissipation times (DT50) were shorter in the particulate phase (9-30 days) compared to the sediment (>100 days), and the degradation products observed corresponded to known photoproducts. nih.govscite.ai This highlights the importance of photodegradation in the environmental fate of BFRs and the role of sediments as a long-term sink.
Table 2: Parameters Used in Environmental Fate Modeling of Brominated Organic Compounds
| Parameter | Description | Relevance to Fate Assessment | Modeling Approach |
|---|---|---|---|
| log Kow | Octanol-water partitioning coefficient | Predicts bioaccumulation potential and partitioning to organic matter. | QSAR, EPISuite™ |
| log Kaw | Air-water partitioning coefficient | Determines partitioning between air and water. | QSAR, EPISuite™ |
| Half-life (air, water, soil) | Persistence in different environmental compartments. | Indicates the longevity and potential for long-range transport. | Multimedia Models |
Mechanistic Investigations of Biological Pathway Alterations Induced by Transformation Products (e.g., AhR-mediated gene expression in in vitro assays)
The transformation products of BFRs can have different toxicological profiles than the parent compounds, and understanding their mechanisms of action is a key area of research. One of the most studied pathways is the interaction with the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the toxic effects of many planar aromatic hydrocarbons, such as dioxins. nih.govnih.gov
While TeDB-DiPhOBz itself is a large, non-planar molecule, its transformation products, particularly hydroxylated metabolites of related BFRs like polybrominated diphenyl ethers (PBDEs), have been shown to interact with the AhR signaling pathway. nih.gov Studies on environmentally relevant PBDEs have shown that while the parent compounds may not activate the AhR, they can act as antagonists, inhibiting the AhR-mediated gene expression induced by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov
For example, in vitro assays using rodent and human hepatoma cell lines demonstrated that lower brominated PBDEs could inhibit TCDD-induced expression of AhR-responsive genes. nih.gov This antagonistic effect suggests that these compounds can bind to the AhR but fail to initiate the full transcriptional response, thereby blocking the action of true agonists. nih.govnih.gov Some hydroxylated PBDEs (OH-PBDEs), which are analogous to the expected metabolites of TeDB-DiPhOBz transformation products, have also been investigated for their affinity for the AhR. nih.gov The structural similarity of some PBDEs and their metabolites to dioxins raises concerns about their potential to exert dioxin-like toxicity through the AhR pathway. nih.gov
These findings are significant because they suggest that even if the parent BFR is not a potent AhR agonist, its environmental and metabolic transformation products could interfere with this critical biological pathway. Such interactions could lead to a range of adverse effects, including endocrine disruption and developmental toxicity. nih.gov
Application of Compound-Specific Bromine Isotope Analysis for Source and Fate Attribution
Identifying the sources and tracing the environmental pathways of contaminants like TeDB-DiPhOBz and its transformation products can be challenging due to multiple potential sources and complex degradation processes. Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool in environmental forensics to address these challenges. nih.govresearchgate.nettersusenv.com
CSIA measures the ratio of stable isotopes (e.g., ¹³C/¹²C for carbon, ⁸¹Br/⁷⁹Br for bromine) within a specific organic compound. tandfonline.comnih.gov During chemical and biological reactions, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope. This process, known as isotopic fractionation, leads to a change in the isotopic ratio of the remaining reactant pool. acs.orgmdpi.com By measuring this change, scientists can gain insights into the extent and mechanisms of degradation. mdpi.comenviro.wiki
The application of CSIA to organobromine compounds (CSIA-Br) is a developing field with significant potential for BFR research. tandfonline.comnih.gov By analyzing the bromine isotopic signature of BFRs and their transformation products in different environmental samples, it may be possible to:
Differentiate between sources: Different manufacturing batches or sources of a chemical can have slightly different initial isotopic signatures, which can be used to "fingerprint" the contamination. it2isotopes.combattelle.org
Elucidate transformation pathways: Different degradation reactions (e.g., photolysis, microbial debromination) can result in different degrees of isotope fractionation. Measuring the isotopic composition can therefore help to identify the dominant degradation processes occurring in the environment. acs.orgenviro.wiki
Quantify degradation: The extent of isotopic fractionation can be related to the extent of degradation, providing a way to quantify the natural attenuation of a contaminant plume. proquest.com
CSIA, particularly when multiple elements are analyzed (e.g., dual carbon-bromine isotope analysis), provides a robust line of evidence for understanding the environmental fate of brominated contaminants. mdpi.com This information is invaluable for risk assessment and for developing effective remediation strategies. researchgate.nettersusenv.com
Research Gaps and Future Directions in Tetradecabromo 1,4 Diphenoxybenzene Studies
Further Elucidation of Specific Degradation Kinetics and Pathways in Complex Environmental Matrices
A primary area of uncertainty lies in the degradation kinetics and pathways of TeDB-DiPhOBz in environmentally relevant matrices such as soil and sediment. It is known that TeDB-DiPhOBz can undergo photolytic degradation, breaking down into lower brominated polybrominated-diphenoxybenzenes (PB-DiPhOBzs) nih.gov. In-vitro studies using herring gull and rat liver microsomes have shown that while the parent TeDB-DiPhOBz is metabolized slowly, its photolytic breakdown products can be transformed into hydroxylated metabolites.
However, a significant knowledge gap exists regarding its behavior in complex environmental systems. For instance, a study analyzing surficial sediments from various sites in the Laurentian Great Lakes, including areas near highly contaminated rivers, did not detect TeDB-DiPhOBz or its breakdown products (from Br14- to Br10-PB-DiPhOBzs and their methoxylated counterparts) nih.gov. This suggests that sediments in these ecosystems may not be a significant sink for these compounds, or that degradation is more rapid or follows different pathways than anticipated.
Future research should focus on:
Determining degradation half-lives and rate constants for TeDB-DiPhOBz and its major degradation products in a variety of soil and sediment types under both aerobic and anaerobic conditions.
Identifying the full spectrum of biotic and abiotic degradation products , including those that may be formed through microbial action, which remains largely unexplored.
Investigating the influence of environmental factors such as organic matter content, pH, temperature, and microbial community composition on degradation rates and pathways.
Advanced Analytical Methodologies for Trace Level Detection and Comprehensive Characterization of Novel Transformation Products
The development of robust analytical methods is crucial for understanding the environmental occurrence and fate of TeDB-DiPhOBz and its transformation products. A method utilizing high-performance liquid chromatography-atmospheric pressure photoionization-quadrupole time-of-flight-mass spectrometry (HPLC-APPI-QTOF-MS) has been successfully developed for the analysis of PB-DiPhOBzs (Br14–Br0) in sediment samples nih.gov. This method has established detection and quantification limits for the higher brominated congeners.
However, the challenge lies in the detection and characterization of the full suite of novel transformation products, which may be present at trace levels and possess a wide range of polarities. These can include hydroxylated (OH-PB-DiPhOBzs) and methoxylated (MeO-PB-DiPhOBzs) derivatives, which have been hypothesized to form from TeDB-DiPhOBz degradation nih.gov.
Future analytical research should aim to:
Develop and validate multi-residue methods capable of simultaneously quantifying the parent compound and a broad range of its polar and non-polar transformation products in diverse environmental matrices.
Employ high-resolution mass spectrometry (HRMS) techniques for the non-target screening and identification of previously unknown metabolites and degradation products.
Synthesize authentic analytical standards for novel transformation products to enable accurate quantification and confirmation of their presence in environmental samples.
Interactive Data Table: Analytical Parameters for TeDB-DiPhOBz and its Breakdown Products in Sediment
| Analyte | Analytical Method | Detection Limit (ng/g dw) | Quantification Limit (ng/g dw) | Recovery Efficiency (%) | Source |
|---|---|---|---|---|---|
| Br10- to Br14-PB-DiPhOBzs | HPLC–APPI(−)-QTOF-MS | 0.05–0.15 | 0.17–0.49 | 33–104 (for Br14- to Br10-) | nih.gov |
Integrated Experimental and Computational Approaches for Enhanced Predictive Modeling of Environmental Behavior
Currently, there is a lack of specific environmental fate models for TeDB-DiPhOBz. Integrating experimental data with computational approaches would significantly enhance our ability to predict its environmental behavior.
Future efforts in this area should include:
Development of specific multimedia fate models for TeDB-DiPhOBz and its key degradation products.
Utilization of Quantitative Structure-Activity Relationship (QSAR) models to predict the physicochemical properties and potential toxicity of unstudied transformation products.
Application of computational chemistry to investigate the thermodynamic and kinetic feasibility of proposed degradation pathways.
Validation of model predictions with field data from monitoring studies to refine and improve the accuracy of the models.
Development of Mechanistic Understanding for Gas-Phase Flame Retardant Action
The primary mechanism by which brominated flame retardants are believed to function is through the release of bromine radicals in the gas phase during combustion flameretardants-online.com. These radicals act as scavengers for high-energy hydrogen and hydroxyl radicals, thereby interrupting the exothermic chain reactions of the fire researchgate.net.
While this general mechanism is accepted, a detailed mechanistic understanding of the specific gas-phase flame retardant action of TeDB-DiPhOBz is lacking. The thermal decomposition of this large and complex molecule likely involves a series of intricate steps, leading to the formation of various bromine-containing fragments that participate in flame inhibition. Studies on the thermal decomposition of the related decabromodiphenyl ether have shown the formation of lower brominated by-products and hydrobromic acid.
To fill this knowledge gap, future research should focus on:
Investigating the pyrolysis and combustion chemistry of TeDB-DiPhOBz under controlled laboratory conditions.
Identifying the specific bromine-containing species that are released into the gas phase at different temperatures.
Determining the kinetics of the radical scavenging reactions involving these species.
Q & A
What analytical methodologies are recommended for detecting TeDB-DiPhOBz and its breakdown products in environmental matrices?
Basic Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution is widely used for quantification. For sediment analysis, pressurized liquid extraction (PLE) with dichloromethane:acetone (1:1, v/v) is effective, followed by cleanup using silica gel and Florisil columns to remove interfering organic compounds. Detection limits for TeDB-DiPhOBz in sediment samples can reach sub-ng/g levels .
Advanced Consideration :
Breakdown products like methoxylated (MeO-PB-DiPhOBzs) and hydroxylated derivatives require derivatization (e.g., BSTFA) for gas chromatography (GC-MS) analysis. High-resolution mass spectrometry (HRMS) is critical for resolving structural isomers, particularly when distinguishing brominated analogs with similar retention times .
How does the structural similarity between TeDB-DiPhOBz and BDE-209 influence their environmental interactions and toxicity profiles?
Basic Research Focus
Both compounds are fully brominated aromatic ethers, but TeDB-DiPhOBz contains three aromatic rings versus two in BDE-208. This structural difference reduces solubility in water (<0.1 µg/L) and increases adsorption to organic-rich sediments. Computational modeling (e.g., COSMOtherm) predicts higher bioaccumulation potential for TeDB-DiPhOBz due to its larger molecular surface area .
Advanced Research Focus :
In vitro competitive binding assays using recombinant transthyretin (TTR) show that TeDB-DiPhOBz exhibits stronger displacement of thyroxine (T4) compared to BDE-209. This suggests a higher thyroid-disrupting potency, which may correlate with its increased bromine density and steric hindrance effects .
What experimental designs are optimal for studying the photolytic degradation pathways of TeDB-DiPhOBz?
Advanced Research Focus
Controlled UV irradiation experiments (λ = 290–400 nm) in organic solvents (e.g., tetrahydrofuran) simulate environmental photolysis. Breakdown products are identified via time-course sampling and HRMS. For example, sequential debromination generates tribromo- and dibromo-diphenoxybenzene derivatives, while methoxylation occurs in the presence of methanol .
Data Contradiction Note :
Conflicting reports exist on whether photolysis generates hydroxylated or methoxylated derivatives. This depends on solvent choice and light intensity, necessitating standardized protocols for cross-study comparisons .
How can in vitro microsomal assays elucidate species-specific metabolic differences in TeDB-DiPhOBz breakdown?
Advanced Research Focus
Liver microsomes from herring gulls (Larus argentatus) and rats are incubated with TeDB-DiPhOBz under NADPH-regenerating conditions. Metabolites are extracted using solid-phase extraction (SPE) and analyzed via LC-HRMS. Herring gull microsomes show preferential formation of hydroxylated metabolites, while rat microsomes produce debrominated products, highlighting cytochrome P450 isoform variability .
Methodological Tip :
Include 4-OH-BDE-49 as a positive control to validate TTR binding affinity in competitive assays .
What are the key challenges in reconciling contradictory data on TeDB-DiPhOBz’s environmental persistence versus its degradation rates?
Advanced Research Focus
Field studies in the Great Lakes detect TeDB-DiPhOBz in sediments decades after its presumed deposition, suggesting environmental persistence. However, lab-based photolysis experiments indicate rapid degradation (t1/2 = 72 h under UV). This discrepancy may arise from sediment shielding reducing UV exposure or anaerobic microbial reductive debromination extending persistence .
Resolution Strategy :
Conduct mesocosm studies combining UV exposure, sediment-water partitioning, and microbial activity monitoring to bridge lab-field gaps .
What synthetic routes are reported for TeDB-DiPhOBz, and how do impurities affect its application in toxicology studies?
Basic Research Focus
TeDB-DiPhOBz is synthesized via bromination of 1,4-diphenoxybenzene using excess Br2 in the presence of FeBr3. Purification involves recrystallization from chlorobenzene. Common impurities include partially brominated analogs (e.g., decabromo derivatives), which must be quantified via LC-MS to avoid confounding toxicity results .
Advanced Consideration :
Isotope-labeled analogs (e.g., 13C12-TeDB-DiPhOBz) are critical for internal standardization in mass spectrometry, improving quantification accuracy in complex matrices .
How do regulatory frameworks address the substitution of PBDEs with TeDB-DiPhOBz, given its emerging toxicity data?
Advanced Research Focus
TeDB-DiPhOBz is not yet classified under the Stockholm Convention but is flagged as a "novel flame retardant" due to insufficient data on long-term ecotoxicity. Researchers must advocate for tiered testing frameworks (e.g., OECD guidelines) to evaluate endocrine disruption, bioaccumulation, and cross-species transfer .
Contradiction Alert :
While TeDB-DiPhOBz is marketed as a safer alternative, its structural resemblance to PBDEs and higher TTR binding affinity challenge this assumption, underscoring the need for precautionary regulatory updates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
